molecular formula C12H10Cl2N4O B12809070 N-(4-amino-2,6-dichloropyrimidin-5-yl)-N-benzylformamide CAS No. 91962-06-0

N-(4-amino-2,6-dichloropyrimidin-5-yl)-N-benzylformamide

Cat. No.: B12809070
CAS No.: 91962-06-0
M. Wt: 297.14 g/mol
InChI Key: ZIFCEMQHLFVMLJ-UHFFFAOYSA-N
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Description

N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-benzyl-formamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-benzyl-formamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Amination: The amino group at the 4 position can be introduced through nucleophilic substitution using ammonia or an amine derivative.

    Formylation: The formamide group can be introduced by reacting the amino-pyrimidine derivative with formic acid or a formylating agent such as formamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-benzyl-formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Benzyl chloride, benzyl bromide, ammonia, formic acid

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-benzyl-formamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-methyl-formamide
  • N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-phenyl-formamide
  • N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-ethyl-formamide

Uniqueness

N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-benzyl-formamide is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group may enhance the compound’s ability to interact with specific biological targets, potentially leading to improved efficacy in its applications.

Properties

CAS No.

91962-06-0

Molecular Formula

C12H10Cl2N4O

Molecular Weight

297.14 g/mol

IUPAC Name

N-(4-amino-2,6-dichloropyrimidin-5-yl)-N-benzylformamide

InChI

InChI=1S/C12H10Cl2N4O/c13-10-9(11(15)17-12(14)16-10)18(7-19)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,15,16,17)

InChI Key

ZIFCEMQHLFVMLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C=O)C2=C(N=C(N=C2Cl)Cl)N

Origin of Product

United States

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